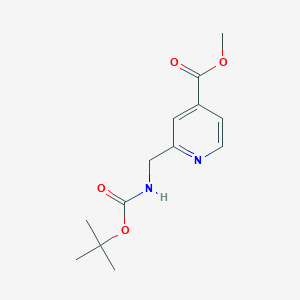
Methyl 2-(((tert-butoxycarbonyl)amino)methyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester is a chemical compound with the molecular formula C13H18N2O4. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its pyridine ring, which is substituted with a methyl ester group and a tert-butoxycarbonyl-protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-pyridinecarboxylic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) group.
Formation of Methyl Ester: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Coupling Reaction: The protected amino group is then coupled with the pyridine ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions.
Major Products
Hydrolysis: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid.
Deprotection: Yields 2-[[[amino]methyl]-4-pyridinecarboxylic acid methyl ester.
Substitution: Yields various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and the presence of functional groups. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-butoxycarbonylamino)methyl]pyridine-4-carboxylate
- (1R,4R)-4-[[[(1,1-Dimethylethoxy)carbonyl]amino]-2-cyclopentene-1-carboxylic acid methyl ester
- 2-amino-3-(4-(2-((tert-butoxycarbonyl)amino)ethoxy)phenyl)propanoate
Uniqueness
2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-pyridinecarboxylic acid
Properties
Molecular Formula |
C13H18N2O4 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-10-7-9(5-6-14-10)11(16)18-4/h5-7H,8H2,1-4H3,(H,15,17) |
InChI Key |
BFZHCFOGQJZAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















